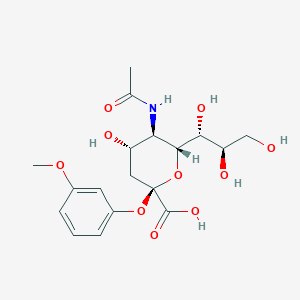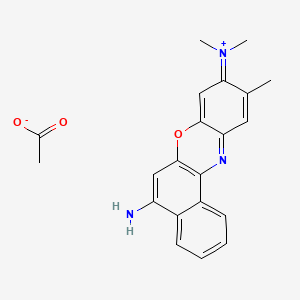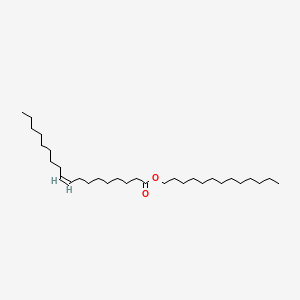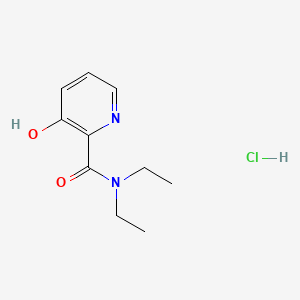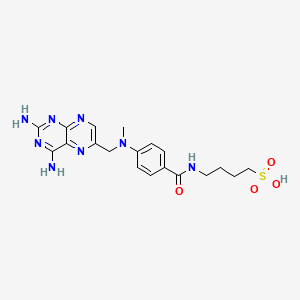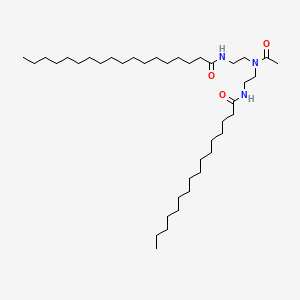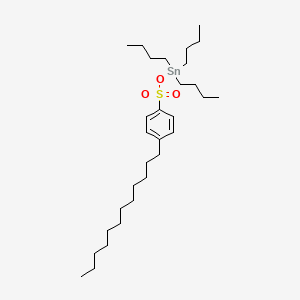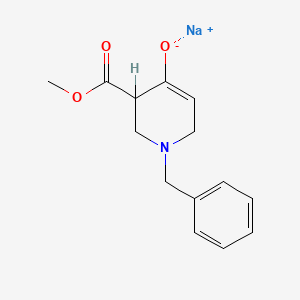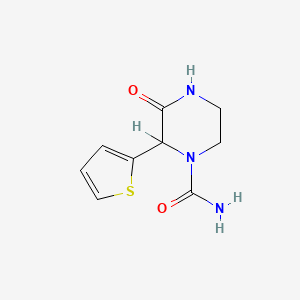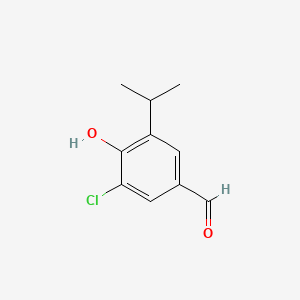
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and an isopropyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by chlorination and hydroxylation reactions. The specific conditions for these reactions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like chlorine gas and hydroxylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to ensure efficient production .
化学反应分析
Types of Reactions
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(isopropyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(isopropyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biochemical reactions. The hydroxyl and chlorine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
3-Chlorobenzaldehyde: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Lacks the chlorine and isopropyl groups, resulting in different chemical properties and uses.
Uniqueness
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis, research, and industry .
属性
CAS 编号 |
93904-64-4 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC 名称 |
3-chloro-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)8-3-7(5-12)4-9(11)10(8)13/h3-6,13H,1-2H3 |
InChI 键 |
MJPDRZNCPYMJSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC(=C1)C=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



